molecular formula C14H11ClN2O B3051456 2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole CAS No. 3384-30-3

2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole

Cat. No. B3051456
CAS RN: 3384-30-3
M. Wt: 258.7 g/mol
InChI Key: UIPOKFUXNJLYAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives as benzodiazepine receptor agonists . The synthesis involved the introduction of an amino substituent in position 5 of the 1,3,4-oxadiazole ring .

Scientific Research Applications

  • Antimicrobial and Anti-inflammatory Agents : Derivatives of benzodiazole, including those similar to 2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole, have been evaluated for their antimicrobial and anti-inflammatory activities. This research suggests the potential use of these compounds in developing new antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

  • Structural Characterization and Interaction Studies : Studies have been conducted on derivatives of benzodiazole for understanding their molecular structure and interactions. These investigations provide insights into the structural elucidation and potential applications in material science and chemistry (Navarrete-Vázquez et al., 2012).

  • Antibacterial Activity : Research on the structural aspects of 2-chloromethyl-1H-benzimidazole derivatives, which are closely related to the compound , suggests their potential for antibacterial activity. This opens up possibilities for their use in medical and pharmaceutical applications (Abdel Ghani & Mansour, 2012).

  • Chemical Synthesis and Bioactivity : Studies have been conducted on the synthesis of benzimidazole derivatives and their bioactivity, including antioxidant and antimicrobial properties. These findings are significant for the development of new therapeutic agents (Sameut et al., 2020).

  • Corrosion Inhibition : Benzimidazole derivatives have been studied for their corrosion inhibition potential, suggesting applications in industrial and engineering contexts to protect metals from corrosion (Rouifi et al., 2020).

  • Environmental Analysis : Research on benzotriazole and benzophenone derivatives, related to the compound of interest, has been done in the context of environmental analysis, particularly in sediment and sewage sludge. This suggests applications in environmental monitoring and pollution assessment (Zhang et al., 2011).

  • Spectral and Structural Studies : Structural and spectroscopic studies of benzimidazole derivatives provide critical information for understanding their chemical properties, which is valuable in various scientific disciplines (Saral, Özdamar, & Uçar, 2017).

properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-5-1-4-8-13(10)18-9-14-16-11-6-2-3-7-12(11)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPOKFUXNJLYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187484
Record name Benzimidazole, 2-((o-chlorophenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole

CAS RN

3384-30-3
Record name Benzimidazole, 2-((o-chlorophenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-((o-chlorophenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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